1-Bromo-3-(2-nitroethenyl)benzene is an organic compound classified as a substituted aromatic hydrocarbon. It contains both bromine and a nitro group, which are functional groups that significantly influence its chemical behavior and reactivity. The compound can be represented by the molecular formula and has a molar mass of approximately 230.07 g/mol. It is primarily used in scientific research and applications involving organic synthesis.
The compound can be synthesized through various methods, which typically involve the bromination of aromatic compounds followed by the introduction of nitroalkene functionalities.
1-Bromo-3-(2-nitroethenyl)benzene falls under the category of halogenated aromatic compounds and nitro compounds. It is characterized by the presence of a bromine atom attached to a benzene ring and a nitroethenyl group, making it a versatile intermediate in organic synthesis.
Several synthetic routes exist for producing 1-Bromo-3-(2-nitroethenyl)benzene. One common method involves the bromination of 1,3-dimethylbenzene followed by a reaction with nitroethene under acidic conditions.
This method provides good yields and allows for further functionalization of the aromatic ring.
The molecular structure of 1-Bromo-3-(2-nitroethenyl)benzene can be depicted as follows:
C=C(C1=CC=CC=C1Br)C(=O)N(=O)=O
1-Bromo-3-(2-nitroethenyl)benzene participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-Bromo-3-(2-nitroethenyl)benzene primarily involves its electrophilic nature due to the presence of both bromine and nitro groups:
1-Bromo-3-(2-nitroethenyl)benzene is utilized in various scientific applications:
This compound exemplifies how halogenated aromatics can serve as versatile building blocks in organic chemistry, facilitating numerous synthetic pathways and applications across different fields.
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1